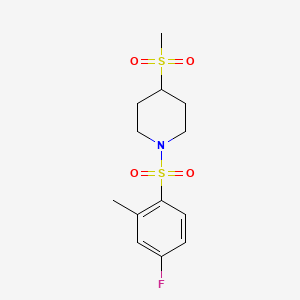

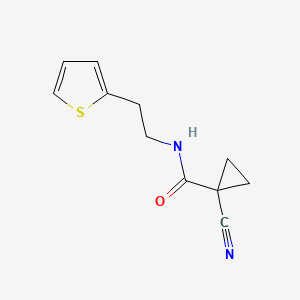

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

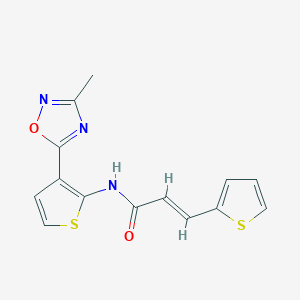

The compound "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" is a chemically synthesized molecule that may be related to various sulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide and piperidine derivatives, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine, as seen in the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . This suggests that the synthesis of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" could involve similar reagents and conditions, with the appropriate fluoro-methylphenyl and methylsulfonyl substituents.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallography can also be used to investigate the structure, as demonstrated by the study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which revealed a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These techniques could be applied to determine the molecular structure of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine".

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the synthesis of O-substituted derivatives of sulfonamides involves the substitution at the oxygen atom with different electrophiles . Additionally, the construction of substituted piperidin-4-one derivatives on solid support has been developed using polymer-bound sulfones as precursors . These reactions highlight the versatility of sulfonamide derivatives in chemical synthesis, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary depending on their structure. For example, the presence of substituents on the benzhydryl and sulfonamide rings influences the antibacterial activity of these compounds . The bioavailability of certain sulfonamide derivatives can be improved by modifications that increase stability toward rat liver microsomes . Furthermore, the introduction of specific functional groups can lead to selective agonist activity at human beta(3)-adrenergic receptors . These studies suggest that the physical and chemical properties of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" would need to be empirically determined to understand its potential biological activities and pharmacokinetic profile.

Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound and its derivatives have been actively researched for their synthesis and biological activities. Studies have demonstrated their significance in creating new ligands with selective affinity for certain receptors, notably the 5-HT2A receptor. Such selectivity is critical in the development of drugs targeting specific pathways without affecting others, reducing potential side effects (H. Wang, et al., 2001). Moreover, the exploration of fluoroaminosulfones derived from piperidine highlights a pathway to novel biomolecules, including enzyme inhibitors and DPP-II inhibitors, showcasing the broad applicability of this chemical structure in pharmaceuticals (Anais Prunier, et al., 2013).

Analytical Method Development

The compound's derivatives have been utilized in developing analytical methods, such as determining non-peptide oxytocin receptor antagonists in human plasma. This illustrates the role of these compounds in facilitating the detection and quantification of therapeutic agents, which is crucial for drug development and therapeutic monitoring (W. Kline, et al., 1999).

Anticancer Potential

There's a significant interest in synthesizing new propanamide derivatives bearing the piperidine structure for their anticancer properties. Such research underscores the ongoing efforts to find more effective and safer cancer treatments, with some derivatives showing promising activity against various cancer cell lines (A. Rehman, et al., 2018).

Molecular Dynamics and Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research indicates the potential industrial applications of these compounds in protecting metals from corrosion, which is of great importance in extending the life of metal structures and reducing economic losses (S. Kaya, et al., 2016).

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10-9-11(14)3-4-13(10)21(18,19)15-7-5-12(6-8-15)20(2,16)17/h3-4,9,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHGORFIQPYJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)

![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)

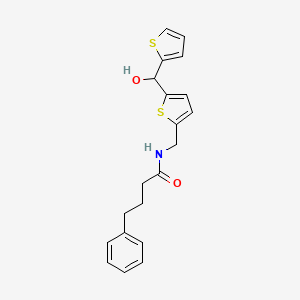

![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)